

Spectroscopic Profile of (s)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (s)-3-Fluoropyrrolidine hydrochloride

Cat. No.: B157736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **(s)-3-Fluoropyrrolidine hydrochloride**, a key building block in medicinal chemistry and materials science. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Identity of the Compound

(s)-3-Fluoropyrrolidine hydrochloride is a chiral heterocyclic compound with the following identifiers:

Identifier	Value
IUPAC Name	(3S)-3-fluoropyrrolidine;hydrochloride[1]
CAS Number	136725-53-6[1][2][3][4][5][6]
PubChem CID	16217739[1]
Molecular Formula	C ₄ H ₉ CIFN[1][4][5][6][7]
Molecular Weight	125.57 g/mol [1][4][5][6][7]
InChI	InChI=1S/C4H8FN.CIH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1[1][2]
InChIKey	LENYOXXELREKGZ-WCCKRBBISA-N[1][2]
Canonical SMILES	C1NC[C@H]1F.CI[1]
Synonyms	(S)-(+)-3-Fluoropyrrolidine hydrochloride, (3S)-3-Fluoropyrrolidine hydrochloride, (S)-3- Fluoropyrrolidine HCl[1][3][5][7]

Spectroscopic Data

The following tables summarize the available spectral data for **(s)-3-Fluoropyrrolidine hydrochloride**. It is important to note that publicly available, detailed spectral data with peak assignments for this specific enantiomer hydrochloride is limited. Therefore, representative data from closely related analogs, such as the racemic mixture or the free base, may be included and is duly noted.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

No publicly available detailed ¹H NMR data with chemical shifts and coupling constants for **(s)-3-Fluoropyrrolidine hydrochloride** was found in the search results. The following data is representative of a 3-fluoropyrrolidine derivative and should be considered as an estimate.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.3	dm	~52	H-3
~3.4-3.6	m	-	H-2, H-5
~3.2-3.4	m	-	H-2, H-5
~2.1-2.3	m	-	H-4
~9.5-10.5	br s	-	NH_2^+

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available detailed ^{13}C NMR data for **(s)-3-Fluoropyrrolidine hydrochloride** was found in the search results. The following data is a representative estimate based on the structure.

Chemical Shift (δ) ppm	Assignment
~90-94 (d, $^1\text{JCF} \approx 170\text{-}180$ Hz)	C-3
~52-56 (d, $^3\text{JCF} \approx 3\text{-}5$ Hz)	C-5
~45-49 (d, $^3\text{JCF} \approx 3\text{-}5$ Hz)	C-2
~30-34 (d, $^2\text{JCF} \approx 20\text{-}25$ Hz)	C-4

IR (Infrared) Spectroscopy Data

A specification sheet for **(s)-3-Fluoropyrrolidine hydrochloride** indicates that the infrared spectrum conforms to its structure.^[8] While a detailed peak list is not provided, the characteristic absorption bands for a secondary amine hydrochloride and a C-F bond are expected.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2700-3000	Strong, Broad	N-H stretch (secondary ammonium salt)
~2400-2700	Multiple Broad Bands	N-H bend overtones and combination bands
~1570-1610	Medium	N-H bend
~1000-1150	Strong	C-F stretch

MS (Mass Spectrometry) Data

PubChem indicates the availability of a GC-MS spectrum for **(s)-3-Fluoropyrrolidine hydrochloride**.^[1] The expected molecular ion peak for the free base would be at m/z 89.06.

m/z	Relative Intensity (%)	Assignment
89	-	[M] ⁺ (free base)
-	-	Further fragmentation pattern not available

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectral data. The following are generalized procedures for obtaining NMR, IR, and MS spectra for a compound like **(s)-3-Fluoropyrrolidine hydrochloride**.

NMR Spectroscopy

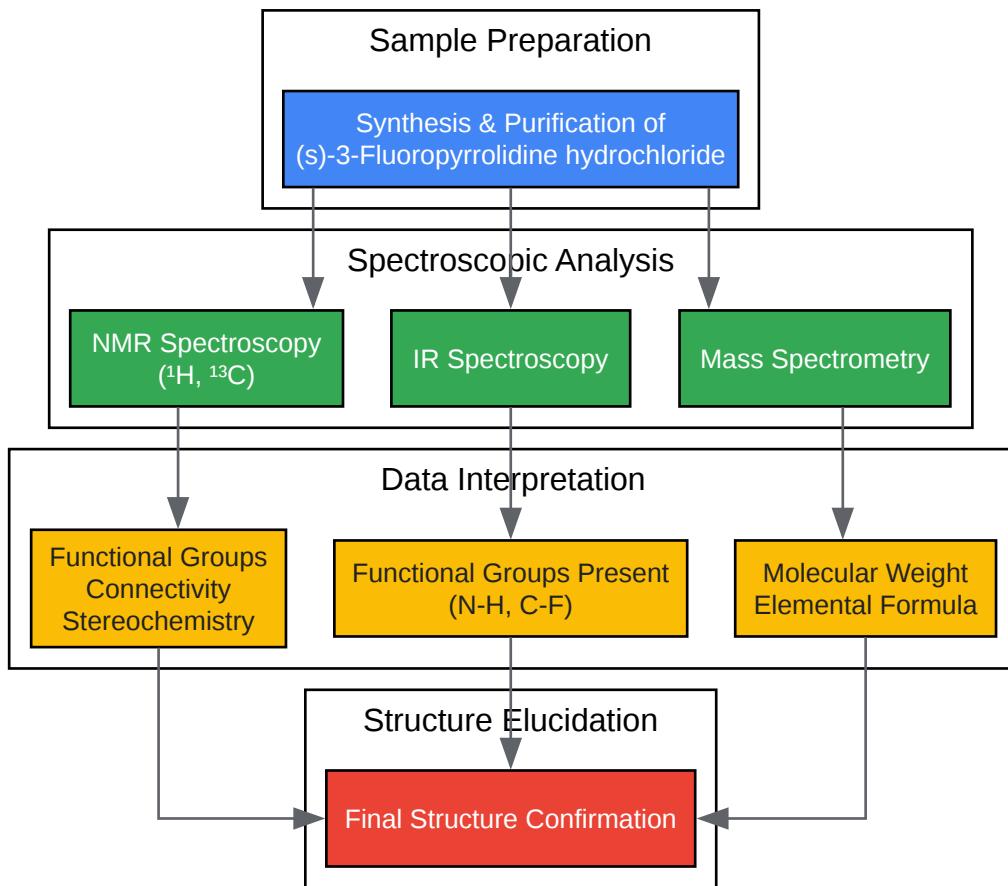
- Sample Preparation: Dissolve approximately 5-10 mg of **(s)-3-Fluoropyrrolidine hydrochloride** in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H protons are solvent-dependent.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for solid samples.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over the range of approximately 4000 to 400 cm^{-1} .

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source are common.
- Ionization:
 - Electron Ionization (EI) for GC-MS: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This is a softer ionization technique that often results in a prominent molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a small molecule like **(s)-3-Fluoropyrrolidine hydrochloride**.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 3. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. ossila.com [ossila.com]
- 6. chemscene.com [chemscene.com]
- 7. Ware Commons | Virtual tour generated by Panotour [s3.smu.edu]
- 8. (S)-3-Fluoropyrrolidine hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (s)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157736#s-3-fluoropyrrolidine-hydrochloride-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com